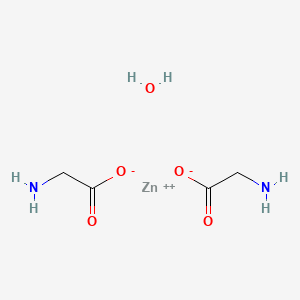
Glycine zinc salt monohydrate
Descripción general
Descripción
Glycine zinc salt monohydrate, also known as Zinc Glycinate, is a white to almost white powder or crystal . It is used for protein research and has a molecular formula of C4H8N2O4Zn·H2O . The molecular weight is 231.52 .
Synthesis Analysis
Zinc glycinate monohydrate can be synthesized with glycine and basic zinc carbonate as raw materials in a water medium . The molar ratio of glycine to basic zinc carbonate is 2:1, and the reaction is carried out at a temperature between 90-95°C for six hours . The yield of this synthesis process is over 94.6% .Molecular Structure Analysis
The structure of the complex was characterized by various analysis methods, such as elementary analysis, infrared spectrum, ultraviolet spectrum, thermogravimetric, differential thermal analyses, and powder X-ray diffraction . The chelate was proved as a molecule compound with one water .Physical And Chemical Properties Analysis
This compound is a solid substance . The water content is between 7.4 to 8.2% .Aplicaciones Científicas De Investigación
Stress and Anxiety Treatment : Glycine, combined with zinc compounds, has shown potential in treating stress and anxiety. This combination can lead to a stable anti-anxiety effect and normalization of sleep-wake rhythm (Shishkova et al., 2022).
Treatment of Oral Herpes : A zinc oxide/glycine cream has been found effective for treating facial and circumoral herpes, reducing the duration and severity of symptoms (Godfrey et al., 2001).
Growth and Properties of Crystals : Research on the growth of zinc sulphate monohydrate doped glycine crystals has been conducted, exploring their suitability for various applications, including optical and mechanical properties (Sagunthala et al., 2016).
Photo-reaction Studies : The adsorption and photo-reaction of glycine over zinc oxide single crystal surfaces have been studied, indicating potential applications in materials science (Gao et al., 2014).
Enhancement of Optical Behavior : The addition of zinc acetate to glycine crystals has been shown to enhance their second harmonic conversion efficiency, indicating potential in photonics (Azhagan & Ganesan, 2017).
Zinc Glycine Chelate Absorption in Rats : A study on the absorption characteristics of zinc glycine chelate in rats demonstrated its effectiveness in increasing serum zinc levels and activities of certain enzymes, indicating its potential in nutritional applications (Yue et al., 2015).
Complex Formation and Characterization : The synthesis and characterization of the bisglycinato zinc(II) monohydrate complex have been explored, providing insights into its structural properties (Guo, 2001).
Nonlinear Optical Properties : The influence of glycine on the nonlinear optical properties of zinc thiourea sulfate crystals has been investigated, showing potential in optical materials research (Dhumane et al., 2008).
Mecanismo De Acción
While the mechanism of action for Glycine zinc salt monohydrate is not fully understood, it is known that glycine functions as an inhibitory neurotransmitter in the central nervous system and also facilitates excitatory potential at the N-methyl-D-aspartic acid (NMDA) receptors, along with glutamate . Zinc supplementation may be used to increase immunity against viruses or may interfere with the replication of certain viruses .
Safety and Hazards
Propiedades
IUPAC Name |
zinc;2-aminoacetate;hydrate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C2H5NO2.H2O.Zn/c2*3-1-2(4)5;;/h2*1,3H2,(H,4,5);1H2;/q;;;+2/p-2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUTPBYRVUIEEGC-UHFFFAOYSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)[O-])N.C(C(=O)[O-])N.O.[Zn+2] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10N2O5Zn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



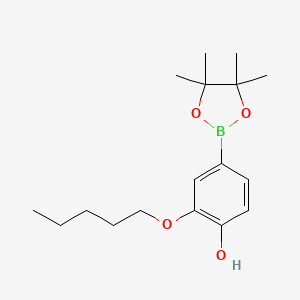


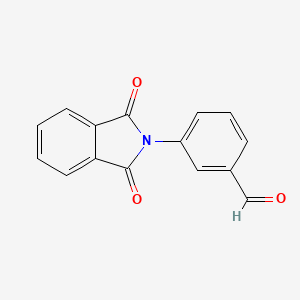
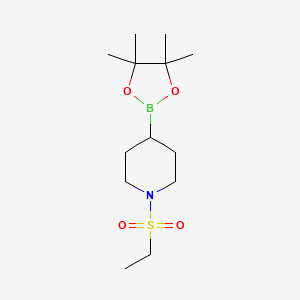
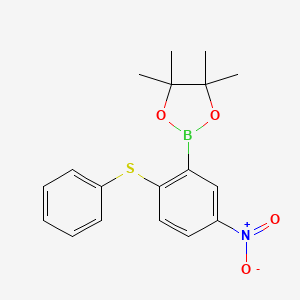

![Phenyl-7-methoxy-2',5'-dioxospiro[2,3-dihydroquinoline-4,4'-imidazolidine]-1-carboxylate](/img/structure/B8004001.png)
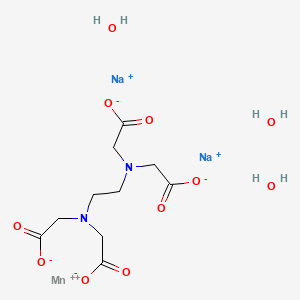
![sodium;(Z)-7-[(2S)-2-amino-2-carboxyethyl]sulfanyl-2-[[(1S)-2,2-dimethylcyclopropanecarbonyl]amino]hept-2-enoate;(5R,6S)-3-[2-(aminomethylideneamino)ethylamino]-6-[(1R)-1-hydroxyethyl]-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B8004025.png)

![4-chloro-3-isopropyl-1-methyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B8004040.png)
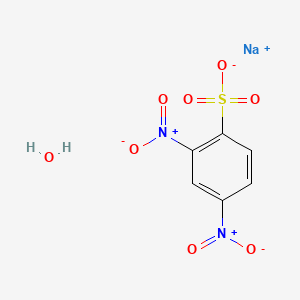
![6-chloro-N-cyclopropyl-1-isopropyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B8004043.png)